N-[(2Z)-4-(2,4-dichlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline
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Overview
Description
N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an allyl group, a dichlorophenyl group, and a thiazole ring, making it a unique and potentially valuable molecule in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with an appropriate allyl amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine: Shares a similar thiazole structure but differs in the substituents attached to the thiazole ring.
N-(4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl)-N-(2-methoxyphenyl)amine: Another thiazole derivative with different substituents, leading to distinct properties and applications.
Uniqueness
N-[3-ALLYL-4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2(3H)-YLIDEN]-N-(4-METHYLPHENYL)AMINE is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C19H16Cl2N2S |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H16Cl2N2S/c1-3-10-23-18(16-9-6-14(20)11-17(16)21)12-24-19(23)22-15-7-4-13(2)5-8-15/h3-9,11-12H,1,10H2,2H3 |
InChI Key |
XCOOARJLJVADBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)CC=C |
Origin of Product |
United States |
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